isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic derivative featuring a fused thiazole-pyrimidine scaffold. Key structural attributes include:
- Isobutyl ester at position 6, influencing lipophilicity and solubility.
- Ethyl and methyl groups at positions 2 and 7, respectively, modulating steric and conformational properties.
- 3-Oxo moiety, which may participate in hydrogen bonding or keto-enol tautomerism.
Properties
Molecular Formula |
C20H23FN2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-methylpropyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23FN2O3S/c1-5-15-18(24)23-17(13-6-8-14(21)9-7-13)16(12(4)22-20(23)27-15)19(25)26-10-11(2)3/h6-9,11,15,17H,5,10H2,1-4H3 |
InChI Key |
CFFVZYSEFIXFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component condensation reactions. One common method involves the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include scaling up the reaction, optimizing reaction conditions such as temperature and solvent, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Crystallographic Insights
The table below highlights structural differences between the target compound and key analogues:
Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
- Halogen Substituents : The 4-fluorophenyl group in the target compound may engage in weaker C–F⋯H/π interactions compared to heavier halogens (e.g., bromine in ), which participate in stronger π-halogen bonding .
- Ethyl esters dominate in reported structures due to synthetic accessibility .
- Benzylidene Moieties : Analogues with extended conjugation (e.g., 4-carboxybenzylidene in ) exhibit altered electronic profiles and enhanced intermolecular interactions (e.g., hydrogen bonding) compared to the target compound.
Research Findings and Implications
Physicochemical Properties
- Solubility: Ethyl esters (e.g., ) exhibit moderate solubility in polar solvents (DMF, ethanol). The isobutyl group in the target compound likely reduces aqueous solubility but enhances lipid membrane permeability.
- Thermal Stability : Melting points for analogues range from 180–250°C, correlating with substituent polarity and crystal packing efficiency .
Biological Activity
Isobutyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The unique structure of this compound enhances its lipophilicity and may influence its interaction with various biological targets.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a pyrimidine structure, characterized by the following structural elements:
- Isobutyl group : Enhances lipophilicity.
- 4-Fluorophenyl substituent : Potentially increases biological activity through enhanced interaction with target proteins.
Synthesis typically involves multi-step reactions such as the Biginelli condensation method, which combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Further modifications may include alkylation or acylation to introduce specific functional groups.
Antimicrobial and Antifungal Properties
Compounds in the thiazolo-pyrimidine class have demonstrated significant antimicrobial activity. For instance:
- Efficacy against Bacteria : Related compounds have shown effectiveness against various bacterial strains.
- Fungal Activity : Notable activity against fungi such as Candida albicans and Aspergillus niger has been reported.
The introduction of electron-withdrawing groups like fluorine can enhance the biological activity of these compounds by improving their binding affinity to target proteins.
Anticancer Potential
Preliminary studies suggest that this compound may serve as a lead compound for developing new anticancer agents. Its unique structure allows for modifications that could enhance efficacy while minimizing side effects.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for medicinal chemistry. SAR studies can help identify which structural modifications lead to improved biological responses.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives found that certain structural modifications significantly increased potency against Staphylococcus aureus and Escherichia coli. The presence of the 4-fluorophenyl group was particularly noted for enhancing antibacterial activity.
Case Study 2: Anticancer Activity
Research on related thiazolo-pyrimidines indicated that compounds with similar structural motifs exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cancer progression.
Data Tables
| Activity Type | Target Organisms/Cells | Efficacy Observed |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High inhibition at low concentrations |
| Escherichia coli | Moderate inhibition | |
| Antifungal | Candida albicans | Significant growth inhibition |
| Aspergillus niger | Effective at specific dosages | |
| Anticancer | Various cancer cell lines | Selective cytotoxicity observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
